molecular formula C6H11NO B3052509 3-Isocyanatopentane CAS No. 42065-78-1

3-Isocyanatopentane

Cat. No.: B3052509
CAS No.: 42065-78-1
M. Wt: 113.16 g/mol
InChI Key: MJTTZPPXKNHJBG-UHFFFAOYSA-N
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Description

3-Isocyanatopentane is an organic compound with the molecular formula C6H11NO. It is characterized by the presence of an isocyanate group (-N=C=O) attached to a pentane backbone. This compound is used in various chemical reactions and industrial applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isocyanatopentane can be synthesized through several methods, including the phosgene process and non-phosgene methods. The phosgene process involves the reaction of phosgene with amines to form isocyanates. due to the toxicity of phosgene, alternative methods have been developed.

Non-Phosgene Methods:

Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene process due to its efficiency and high yield. non-phosgene methods are gaining popularity due to environmental and safety concerns associated with phosgene .

Chemical Reactions Analysis

Types of Reactions: 3-Isocyanatopentane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Isocyanatopentane has several applications in scientific research and industry:

Mechanism of Action

The mechanism of action of 3-Isocyanatopentane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as alcohols and amines, to form stable products like urethanes and ureas. This reactivity is exploited in various chemical processes and industrial applications .

Molecular Targets and Pathways:

Comparison with Similar Compounds

3-Isocyanatopentane can be compared with other isocyanates, such as:

Uniqueness: this compound is unique due to its aliphatic structure, which imparts different reactivity and properties compared to aromatic isocyanates. Its applications in the production of polyurethanes and other organic compounds highlight its versatility and importance in various fields .

Properties

IUPAC Name

3-isocyanatopentane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c1-3-6(4-2)7-5-8/h6H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJTTZPPXKNHJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)N=C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90622452
Record name 3-Isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42065-78-1
Record name 3-Isocyanatopentane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90622452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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